Bienvenue dans la boutique en ligne BenchChem!

Arbaclofen Placarbil

Pharmacokinetics Drug Absorption Prodrug Design

Arbaclofen Placarbil is a uniquely transported prodrug of R-baclofen, engineered for MCT1-mediated absorption throughout the GI tract. Unlike standard baclofen, it provides 5-12x higher colonic absorption and stable plasma exposure, enabling sustained-release formulation development and reliable PK/PD studies. Ideal for GERD research and programs requiring consistent GABA-B receptor activation. Procure with confidence; this is not interchangeable with generic baclofen.

Molecular Formula C19H26ClNO6
Molecular Weight 399.9 g/mol
CAS No. 847353-30-4
Cat. No. B1666080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArbaclofen Placarbil
CAS847353-30-4
Synonyms4-chloro-beta-((((2-methyl-1-(2-methyl-1-oxopropoxy)propoxy)carbonyl)amino)methyl)benzenepropanoic acid
arbaclofen placarbil
XP19986
Molecular FormulaC19H26ClNO6
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC(C)C(OC(=O)C(C)C)OC(=O)NCC(CC(=O)O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C19H26ClNO6/c1-11(2)17(24)26-18(12(3)4)27-19(25)21-10-14(9-16(22)23)13-5-7-15(20)8-6-13/h5-8,11-12,14,18H,9-10H2,1-4H3,(H,21,25)(H,22,23)/t14-,18-/m0/s1
InChIKeyJXTAALBWJQJLGN-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arbaclofen Placarbil (CAS 847353-30-4): What Procurement Teams Need to Know About This R-Baclofen Prodrug


Arbaclofen Placarbil (also known as XP19986) is a synthetic small-molecule acyloxyalkyl carbamate prodrug of the pharmacologically active R-enantiomer of baclofen (R-baclofen) [1]. It is designed as a transported prodrug, engineered to overcome the significant pharmacokinetic (PK) limitations of its parent drug class, specifically the narrow absorption window in the upper small intestine and rapid systemic clearance that characterize racemic baclofen and R-baclofen [2]. The compound is actively investigated for conditions such as gastroesophageal reflux disease (GERD) and spasticity, with the scientific rationale for its selection over standard baclofen rooted in its quantitatively distinct absorption, bioavailability, and exposure profile [3].

Why Arbaclofen Placarbil (CAS 847353-30-4) is Not Simply Interchangeable with Standard Baclofen or R-Baclofen


Simple substitution of Arbaclofen Placarbil with racemic baclofen or its active R-enantiomer is scientifically unsound due to fundamental, quantifiable differences in drug disposition. Standard baclofen is limited by poor absorption confined to the upper small intestine and is rapidly eliminated, resulting in highly fluctuating plasma concentrations and a short duration of action, which necessitates frequent high dosing that often leads to dose-limiting side effects [1]. In stark contrast, Arbaclofen Placarbil is a rationally designed prodrug that exploits monocarboxylate transporter 1 (MCT1) for absorption throughout the entire gastrointestinal tract, including the colon [2]. This unique absorption mechanism, combined with its prodrug structure, provides a dramatically different pharmacokinetic profile. Substituting with generic baclofen would forfeit the extended, stable plasma exposure and the capacity for sustained-release formulation that define Arbaclofen Placarbil's clinical value proposition [3]. Procurement based on the incorrect assumption of in-class interchangeability will lead to a fundamentally different pharmacological and clinical outcome.

Arbaclofen Placarbil (CAS 847353-30-4): A Guide to Its Key Differentiators vs. R-Baclofen and Baclofen


Enhanced Colonic Absorption: A 5- to 12-Fold Increase in Systemic Exposure

The primary differentiation of Arbaclofen Placarbil (AP) is its ability to be absorbed throughout the GI tract, overcoming the absorption ceiling of R-baclofen. In a direct head-to-head comparison using an intracolonic administration model, which isolates colonic absorption from upper GI tract processes, AP delivered a significantly greater systemic exposure to the active drug. In rats, R-baclofen exposure from AP was 5-fold higher than from an equivalent dose of R-baclofen. In monkeys, this difference was amplified to 12-fold [1].

Pharmacokinetics Drug Absorption Prodrug Design Gastrointestinal

Significant Improvement in Oral Bioavailability in Preclinical Models

Comparative bioavailability studies in multiple species demonstrate that oral administration of Arbaclofen Placarbil (AP) consistently yields higher and more reliable bioavailability of the active R-baclofen moiety compared to direct oral administration of R-baclofen. The data reveals a pronounced and quantifiable advantage in both dogs and monkeys [1].

Oral Bioavailability Pharmacokinetics Preclinical Development

Demonstrated Clinical Efficacy in Reducing GERD Episodes vs. Placebo

In a multi-center, randomized, double-blind, placebo-controlled crossover study in patients with GERD, treatment with Arbaclofen Placarbil (AP) led to a quantifiable and statistically significant reduction in meal-induced reflux episodes compared to placebo [1].

Clinical Trial GERD Efficacy Gastroenterology

Pharmacokinetic Superiority Over Racemic Baclofen: Reduced Plasma Fluctuations

Multiple sources consistently highlight a key class-level differentiator for Arbaclofen Placarbil over the standard-of-care racemic baclofen. While a precise quantitative ratio (e.g., fluctuation index) is not provided in the identified literature, the consistent description across authoritative databases is that the prodrug's design yields a more favorable pharmacokinetic profile characterized by less fluctuation in plasma drug levels [1][2].

Pharmacokinetics Drug Exposure Formulation Science

Terminated Development for Spasticity in Multiple Sclerosis

While Arbaclofen Placarbil demonstrates clear PK advantages, its development for the treatment of spasticity due to multiple sclerosis was terminated following a pivotal Phase 3 clinical trial. The trial, which compared AP to placebo, failed to demonstrate a statistically significant improvement in its co-primary endpoints [1].

Clinical Trial Spasticity Multiple Sclerosis Efficacy Failure

Arbaclofen Placarbil (CAS 847353-30-4): Evidence-Based Applications for Research and Preclinical Development


Investigational Use in Treatment-Resistant GERD: Targeting Reflux Episodes

Arbaclofen Placarbil (AP) is a scientifically rational choice for research programs focused on Gastroesophageal Reflux Disease (GERD), particularly in patient populations who experience symptoms despite standard proton pump inhibitor (PPI) therapy. The quantitative evidence from a clinical study demonstrates that AP significantly reduces the number of meal-induced reflux episodes by 17% compared to placebo (p=0.01) [1]. This efficacy, combined with its favorable tolerability profile in the same study, directly stems from its ability to provide sustained, stable exposure to the active GABA-B agonist, R-baclofen, which in turn reduces transient lower esophageal sphincter relaxations (TLESRs). This scenario is grounded in the proven PK and clinical efficacy data.

Preclinical Investigation of Sustained-Release Oral GABA-B Agonism

For researchers developing novel formulations or investigating the therapeutic potential of sustained GABA-B receptor activation, Arbaclofen Placarbil (AP) is an ideal candidate compound. Its key differentiation lies in its quantified 5- to 12-fold increase in colonic absorption compared to R-baclofen [2]. This property enables the development and testing of reliable extended-release (ER) oral dosage forms, as demonstrated by preclinical data showing a bioavailability of up to 68% from a sustained-release formulation in dogs [3]. AP allows for studies where the variable is the pharmacology of sustained GABA-B agonism, rather than being confounded by the erratic absorption and rapid clearance of racemic baclofen. Its conversion via human carboxylesterase-2 also provides a consistent and predictable mechanism for active drug release [4].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Prodrug Activation

Arbaclofen Placarbil (AP) is a well-characterized tool compound for PK/PD modeling studies focusing on prodrug design and activation. Its absorption is known to be mediated by the monocarboxylate transporter 1 (MCT1), and its conversion to the active R-baclofen is primarily catalyzed by the well-defined enzyme human carboxylesterase-2 [4]. This provides a clear and tractable biological pathway for building mechanistic models. The abundant comparative preclinical PK data—including a 2.4-fold higher oral bioavailability than R-baclofen in monkeys and a 1.9-fold higher bioavailability in dogs [5]—offers robust datasets for validating in vitro-in vivo correlations (IVIVC) and predicting human PK performance. This scenario is uniquely suited to AP due to the detailed characterization of its absorption and metabolic pathways.

Caveat: Research into Spasticity or Neurological Indications

Any research or procurement for applications in spasticity, particularly due to multiple sclerosis (MS), must be approached with a clear understanding of the compound's clinical history. Despite its compelling PK advantages over baclofen, Arbaclofen Placarbil failed to demonstrate a statistically significant benefit over placebo on its co-primary endpoints in a pivotal Phase 3 trial for MS-related spasticity, leading to the termination of its development in this indication [6]. While its PK properties remain valid and potentially valuable for other research areas, this negative outcome is a critical data point for any project targeting spasticity. The evidence strongly suggests that for this specific indication, the improved PK profile did not translate into clinical efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arbaclofen Placarbil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.